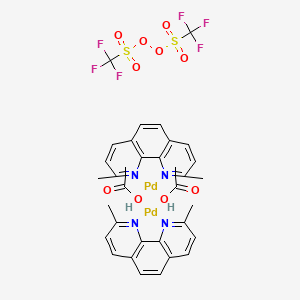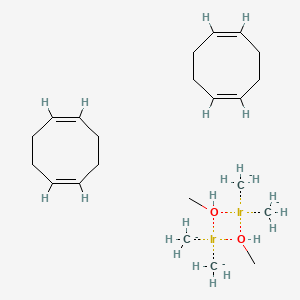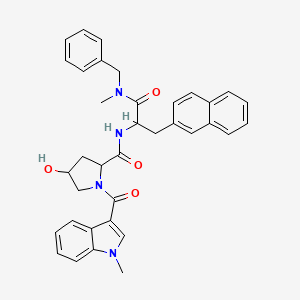![molecular formula C15H23N3O3 B13401462 (S)-2-Amino-N-[(S)-1-[[4-(hydroxymethyl)phenyl]amino]-1-oxo-2-propyl]-3-methylbutanamide](/img/structure/B13401462.png)
(S)-2-Amino-N-[(S)-1-[[4-(hydroxymethyl)phenyl]amino]-1-oxo-2-propyl]-3-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Val-Ala-PAB, also known as Valine-Alanine-para-aminobenzyl, is a dipeptide linker commonly used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to be cleaved by specific enzymes, such as cathepsin B, which are often overexpressed in tumor cells. The cleavage of Val-Ala-PAB releases the active drug payload, making it a crucial component in targeted cancer therapies .
准备方法
Synthetic Routes and Reaction Conditions: Val-Ala-PAB is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis begins with the attachment of the first amino acid, valine, to a solid resin. Subsequent amino acids, alanine and para-aminobenzyl, are added one by one using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine). The final product is cleaved from the resin and purified .
Industrial Production Methods: In industrial settings, the production of Val-Ala-PAB involves automated peptide synthesizers that can handle large-scale synthesis. These machines use pre-programmed sequences to add amino acids and reagents in a highly controlled manner, ensuring high yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC) .
化学反应分析
Types of Reactions: Val-Ala-PAB primarily undergoes enzymatic cleavage reactions. The dipeptide linker is designed to be cleaved by lysosomal enzymes such as cathepsin B. This cleavage releases the active drug payload, which can then exert its therapeutic effects .
Common Reagents and Conditions: The enzymatic cleavage of Val-Ala-PAB typically occurs under physiological conditions, with the presence of cathepsin B being the primary requirement. The reaction is highly specific and efficient, ensuring that the drug payload is released only in the target cells .
Major Products Formed: The major product formed from the cleavage of Val-Ala-PAB is the active drug payload, which can vary depending on the specific ADC. The cleavage also releases the dipeptide and para-aminobenzyl components .
科学研究应用
Val-Ala-PAB has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a cleavable linker in the synthesis of complex molecules. In biology, it is employed in the development of enzyme-cleavable oligonucleotides for targeted gene therapy .
In medicine, Val-Ala-PAB is a critical component of ADCs, which are used to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy tissues. This targeted approach has shown promise in the treatment of various cancers, including breast cancer and lymphoma .
In the industry, Val-Ala-PAB is used in the production of ADCs and other bioconjugates, contributing to the development of new therapeutic agents and diagnostic tools .
作用机制
The mechanism of action of Val-Ala-PAB involves its enzymatic cleavage by cathepsin B, which is overexpressed in tumor cells. Upon cleavage, the active drug payload is released, allowing it to exert its cytotoxic effects on the cancer cells. The molecular targets and pathways involved depend on the specific drug payload used in the ADC .
相似化合物的比较
Val-Ala-PAB is similar to other dipeptide linkers used in ADCs, such as Val-Cit-PAB (Valine-Citrulline-para-aminobenzyl). Both linkers are designed to be cleaved by cathepsin B, but Val-Ala-PAB has been shown to have better stability and efficiency in certain applications .
List of Similar Compounds:- Valine-Citrulline-para-aminobenzyl (Val-Cit-PAB)
- Glycine-Phenylalanine-para-aminobenzyl (Gly-Phe-PAB)
- Alanine-Phenylalanine-para-aminobenzyl (Ala-Phe-PAB)
These compounds share similar mechanisms of action but differ in their stability, efficiency, and specific applications .
属性
IUPAC Name |
2-amino-N-[1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-9(2)13(16)15(21)17-10(3)14(20)18-12-6-4-11(8-19)5-7-12/h4-7,9-10,13,19H,8,16H2,1-3H3,(H,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWYWNRCBPYLML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-methylsulfonyloxyacetate](/img/structure/B13401405.png)
![2,3-dihydroxybutanedioic acid;methyl N-[1-[6-[5-[9,9-difluoro-7-[2-[2-[2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13401410.png)
![Platinum muriaticum [hpus]](/img/structure/B13401412.png)





![3-propyl-6-[(4E,7E,10E,12E,18E)-3,15,17-trihydroxy-4,8,10,12,16,18-hexamethylicosa-4,7,10,12,18-pentaen-2-yl]pyran-2-one](/img/structure/B13401434.png)
![N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride](/img/structure/B13401439.png)

